![molecular formula C15H15N3S2 B2855423 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-2-yl)piperidine CAS No. 2380043-75-2](/img/structure/B2855423.png)
1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-2-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-2-yl)piperidine is a heterocyclic compound that combines the structural features of thiazole, pyridine, thiophene, and piperidine
准备方法
The synthesis of 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-2-yl)piperidine typically involves the following steps:
Formation of the Thiazolo[4,5-c]pyridine Core: This can be achieved through the annulation of a thiazole ring with a pyridine ring.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiazolo[4,5-c]pyridine core.
Attachment of the Thiophene Ring: The thiophene ring can be attached via cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow chemistry or other scalable techniques.
化学反应分析
1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or additional substituents.
科学研究应用
1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-2-yl)piperidine has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form strong interactions with amino acid residues in the enzyme’s active site, leading to its inhibitory effects . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-2-yl)piperidine can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the thiazole and pyridine rings.
Thiazolo[5,4-b]pyridines: These compounds have a different arrangement of the thiazole and pyridine rings and may show different biological properties.
Thiazolo[3,2-b]pyridines: These compounds have a distinct structural arrangement and are used in various medicinal chemistry applications.
The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts unique chemical and biological properties.
属性
IUPAC Name |
2-(4-thiophen-2-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S2/c1-2-13(19-9-1)11-4-7-18(8-5-11)15-17-12-10-16-6-3-14(12)20-15/h1-3,6,9-11H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZFAJLKPGXQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C3=NC4=C(S3)C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-(difluoromethoxy)phenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2855340.png)
![6-(3-methoxypropyl)-5-(4-methylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B2855341.png)
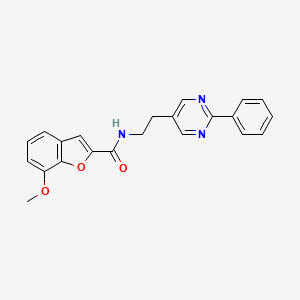
![4-[(2,4-difluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2855343.png)
![[2-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B2855345.png)
![N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide](/img/structure/B2855348.png)
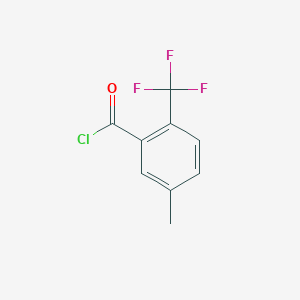
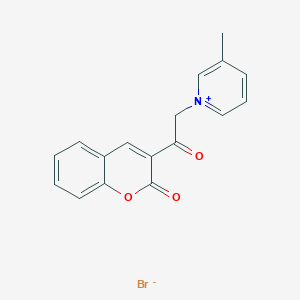
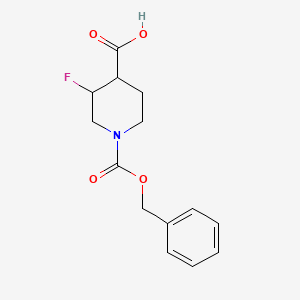
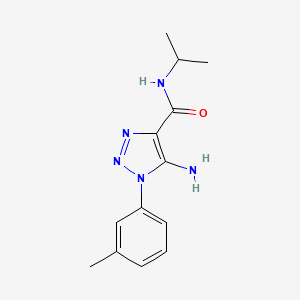
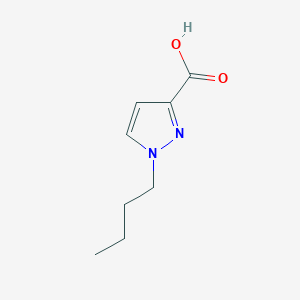
![6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2855360.png)
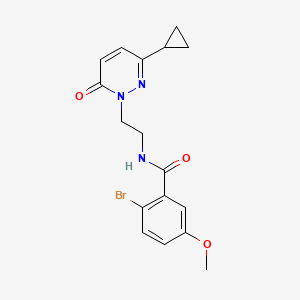
![Methyl 4-((2-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbamoyl)benzoate](/img/structure/B2855363.png)
